

# Replicating Published Findings on JNJ-40929837: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-40929837 |           |
| Cat. No.:            | B12383383    | Get Quote |

This guide provides a detailed comparison of **JNJ-40929837**, a selective inhibitor of leukotriene A4 hydrolase (LTA4H), with placebo and the cysteinyl leukotriene receptor antagonist montelukast, based on published clinical trial data. The primary focus is on the findings from the study NCT01241422, as detailed in the publication by Barchuk et al. (2014). This document is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon these findings.

### **Data Presentation**

The following tables summarize the key quantitative outcomes from the NCT01241422 clinical trial, which evaluated the efficacy of **JNJ-40929837** in a bronchial allergen challenge model in patients with mild atopic asthma.[1]

Table 1: Effect of Treatment on Allergen-Induced Bronchoconstriction (Maximal Percent Fall in FEV1)



| Treatment<br>Group | N  | Late Asthmatic Response (LAR) - LS Mean (SE) | P-value vs.<br>Placebo | Early Asthmatic Response (EAR) - LS Mean (SE) | P-value vs.<br>Placebo |
|--------------------|----|----------------------------------------------|------------------------|-----------------------------------------------|------------------------|
| Placebo            | 17 | 27.7 (2.0)                                   | -                      | 25.1 (1.8)                                    | -                      |
| JNJ-<br>40929837   | 16 | 28.6 (2.1)                                   | 0.63                   | 25.4 (1.8)                                    | 0.86                   |
| Montelukast        | 17 | 22.6 (2.0)                                   | 0.01                   | 15.6 (1.8)                                    | <0.001                 |

FEV1: Forced Expiratory Volume in 1 second; LS Mean: Least Squares Mean; SE: Standard Error.

Table 2: Effect of Treatment on Leukotriene B4 (LTB4) Levels

| Treatment Group | Measurement                        | Mean Inhibition (%) |
|-----------------|------------------------------------|---------------------|
| JNJ-40929837    | A23187-stimulated whole blood LTB4 | >95%                |
| JNJ-40929837    | Sputum basal LTB4                  | 92%                 |

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the Barchuk et al. (2014) study.

## **Bronchial Allergen Challenge Protocol**

The bronchial allergen challenge was performed to assess the effect of the treatments on the early and late asthmatic responses to a known allergen.[1][2]

 Subject Selection: Patients with a history of mild atopic asthma and a demonstrated late asthmatic response to a specific inhaled allergen were recruited.



- Treatment Administration: This was a double-blind, 3-period crossover study.[1] Each patient received one of three treatments in each period:
  - JNJ-40929837: 100 mg/day for 6 days, followed by 50 mg on day 7.[1]
  - Montelukast: 10 mg/day for 7 days.[1]
  - Placebo: Matched placebo for 7 days.[1]
- Allergen Challenge: On day 6 of each treatment period, subjects underwent an inhaled allergen challenge.
  - Increasing doses of the allergen to which the patient was sensitive were administered via a nebulizer.[2]
  - Forced Expiratory Volume in 1 second (FEV1) was measured before and at regular intervals after each allergen dose to assess the early asthmatic response (EAR), typically within the first 2 hours.
  - FEV1 was then measured hourly for up to 10 hours post-challenge to assess the late asthmatic response (LAR).[1]
- Outcome Measures: The primary outcome was the maximal percent fall in FEV1 during the LAR. Secondary outcomes included the maximal percent fall in FEV1 during the EAR.[1]

### **Induced Sputum Analysis for LTB4 Levels**

Induced sputum was collected to measure the levels of the inflammatory mediator Leukotriene B4 (LTB4).[3][4][5][6]

- Sputum Induction:
  - Subjects inhaled nebulized hypertonic saline (typically 3-5%) for increasing durations to induce coughing and sputum production.[4]
  - Pre-treatment with a short-acting beta-agonist (e.g., salbutamol) was administered to prevent bronchoconstriction.[4]



- Spirometry (FEV1) was monitored throughout the procedure for safety.
- Sputum Processing:
  - The collected sputum was treated with a mucolytic agent, such as dithiothreitol (DTT), to liquefy the mucus.[4]
  - The sample was then centrifuged to separate the cells from the supernatant.
- LTB4 Measurement:
  - The concentration of LTB4 in the sputum supernatant was quantified using a specific and sensitive enzyme-linked immunosorbent assay (ELISA) kit.

# Mandatory Visualization Signaling Pathway of LTA4H Inhibition



Click to download full resolution via product page

Caption: LTA4H signaling pathway and the inhibitory action of JNJ-40929837.



# **Experimental Workflow for the NCT01241422 Clinical Trial**





Click to download full resolution via product page

Caption: Crossover design of the NCT01241422 clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Effects of JNJ-40929837, a leukotriene A4 hydrolase inhibitor, in a bronchial allergen challenge model of asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bronchial allergen challenge: comparison between two different methods of provocation -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methodology for Sputum Induction and Laboratory Processing PMC [pmc.ncbi.nlm.nih.gov]
- 5. rbht.nhs.uk [rbht.nhs.uk]
- 6. yk-health.org [yk-health.org]
- To cite this document: BenchChem. [Replicating Published Findings on JNJ-40929837: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383383#replicating-published-findings-on-jnj-40929837]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com